
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide is an organic compound with a complex structure that includes chloro, dichlorophenyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide typically involves the reaction of 2,4-dichloroaniline with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro groups.
Reduction Reactions: The major product is 2-chloro-N-(2,4-dichlorophenyl)-5-aminobenzamide.
Oxidation Reactions: Products can include various oxidized forms of the original compound.
Scientific Research Applications
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and dichlorophenyl groups can also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dichlorophenyl)acetamide
- 2-chloro-N-(2,4-dichlorophenyl)propanamide
- 2-chloro-N-(2,4-dichlorophenyl)acrylamide
Uniqueness
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H7Cl3N2O3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-4-12(11(16)5-7)17-13(19)9-6-8(18(20)21)2-3-10(9)15/h1-6H,(H,17,19) |
InChI Key |
GYIYHNSMEARCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)

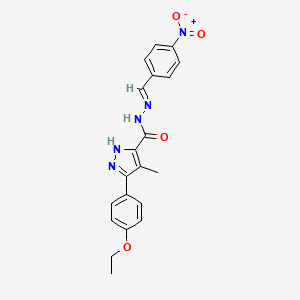
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
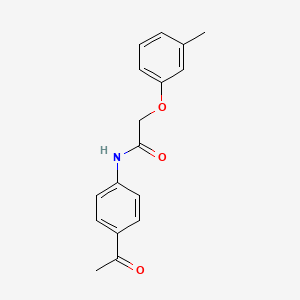
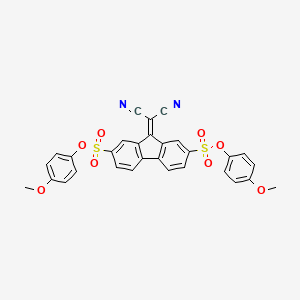
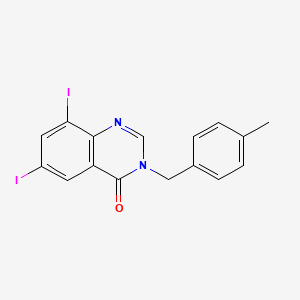


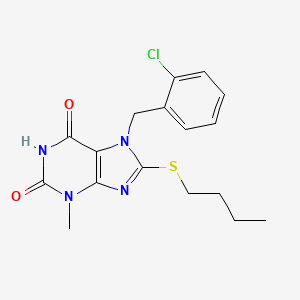
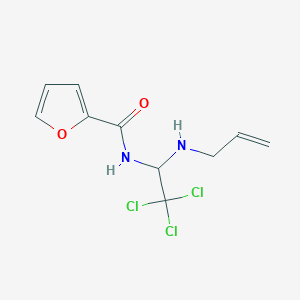
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)


